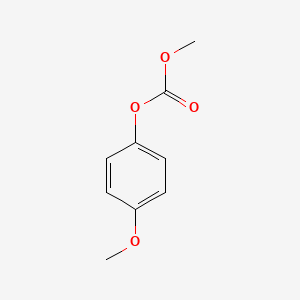
4-Methoxyphenyl methyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxyphenyl methyl carbonate is an organic compound with the molecular formula C9H10O4 It is a derivative of phenol, where the hydroxyl group is replaced by a methoxy group, and the phenyl ring is bonded to a methyl carbonate group
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxyphenyl methyl carbonate can be synthesized through the reaction of 4-methoxyphenol with dimethyl carbonate in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, where the mixture is heated to promote the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxyphenyl methyl carbonate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbonate group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: 4-Methoxyphenylmethanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxyphenyl methyl carbonate has several applications in scientific research:
Chemistry: It is used as a protecting group for phenols in organic synthesis, allowing for selective reactions at other functional groups.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of polymers and resins, where it imparts specific properties such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-methoxyphenyl methyl carbonate involves its interaction with various molecular targets and pathways. For instance, in organic synthesis, the compound acts as a protecting group by forming stable intermediates that prevent unwanted reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
4-Methoxyphenyl acetate: Similar in structure but with an acetate group instead of a carbonate group.
4-Methoxyphenyl benzoate: Contains a benzoate group, offering different reactivity and applications.
4-Methoxyphenyl carbamate: Features a carbamate group, used in different synthetic and biological contexts.
Uniqueness: 4-Methoxyphenyl methyl carbonate is unique due to its specific combination of a methoxy group and a methyl carbonate group, which imparts distinct reactivity and stability. This makes it particularly useful as a protecting group in organic synthesis and as an intermediate in the production of various functional materials.
Properties
IUPAC Name |
(4-methoxyphenyl) methyl carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-11-7-3-5-8(6-4-7)13-9(10)12-2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFWYIGNFFDRRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
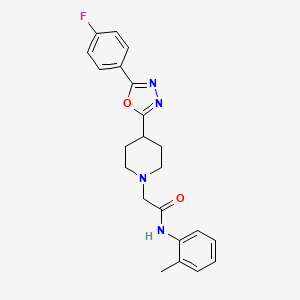
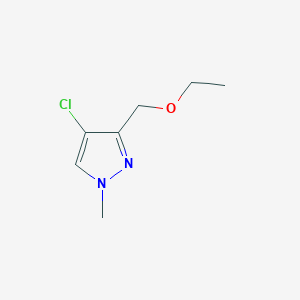
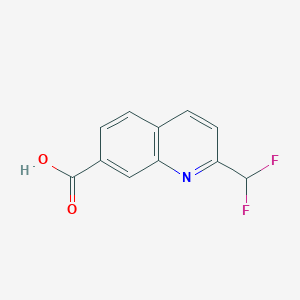

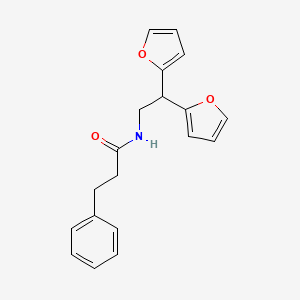
![Ethyl 4-tosyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B2452511.png)
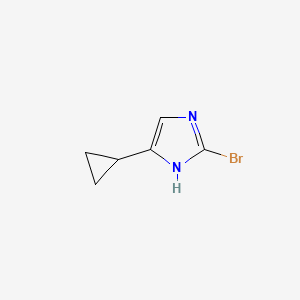
![[1-(Benzylamino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2452513.png)
![3-(2-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2452515.png)

![3-[(2-Chloropyridin-3-yl)amino]cyclohex-2-en-1-one](/img/structure/B2452518.png)
![2-ethoxy-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2452519.png)
![5-Oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B2452520.png)
![2-(2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2452525.png)
